molecular formula C17H17BrN2O2S B3444376 N-(2-bromophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

N-(2-bromophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B3444376
M. Wt: 393.3 g/mol
InChI Key: KMHDQUOVRNLGBW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide: is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a bromophenyl group, a thiophene ring, and a piperidine carboxamide moiety

Properties

IUPAC Name

N-(2-bromophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c18-13-4-1-2-5-14(13)19-16(21)12-7-9-20(10-8-12)17(22)15-6-3-11-23-15/h1-6,11-12H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHDQUOVRNLGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2Br)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with a thiophene derivative.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug discovery and development.
  • Studied for its pharmacological properties and potential therapeutic effects.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential use in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
  • N-(2-fluorophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
  • N-(2-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

Comparison:

  • N-(2-bromophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs.
  • The bromine atom can participate in specific halogen bonding interactions, potentially enhancing its binding affinity to certain targets.
  • The electronic and steric effects of the bromine atom can also affect the compound’s chemical stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(2-bromophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

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